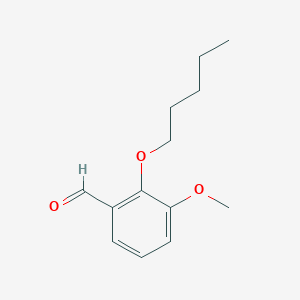

3-Methoxy-2-(pentyloxy)benzaldehyde

Description

3-Methoxy-2-(pentyloxy)benzaldehyde is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a methoxy group (-OCH3) and a pentyloxy group (-OC5H11) attached to a benzaldehyde core. This compound is primarily used in scientific research and has various applications in chemistry and industry.

Properties

IUPAC Name |

3-methoxy-2-pentoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-4-5-9-16-13-11(10-14)7-6-8-12(13)15-2/h6-8,10H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRAKVKOCXJVMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC=C1OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292963 | |

| Record name | 3-Methoxy-2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101267-80-5 | |

| Record name | 3-Methoxy-2-(pentyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101267-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-(pentyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-(pentyloxy)benzaldehyde typically involves the alkylation of 3-methoxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-(pentyloxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: 3-Methoxy-2-(pentyloxy)benzoic acid

Reduction: 3-Methoxy-2-(pentyloxy)benzyl alcohol

Substitution: Products depend on the nucleophile used, e.g., 3-methoxy-2-(pentyloxy)benzylamine when using an amine nucleophile.

Scientific Research Applications

Organic Synthesis

3-Methoxy-2-(pentyloxy)benzaldehyde serves as a crucial intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for producing complex organic molecules. Some notable applications include:

- Synthesis of Aromatic Compounds : This compound can be used as a precursor for synthesizing other aromatic compounds through electrophilic aromatic substitution reactions. Its methoxy and pentyloxy groups enhance its reactivity and selectivity in these reactions.

- Building Block for Pharmaceuticals : The compound is utilized in the synthesis of pharmaceutical agents, where the aldehyde functional group can be transformed into other functional groups, facilitating the development of new therapeutic compounds.

Material Science

In material science, this compound has been explored for its potential in developing advanced materials:

- OLED Materials : The compound is investigated as a potential host or dopant material in organic light-emitting diodes (OLEDs). Its ability to form mesoporous structures can enhance the efficiency and stability of OLED devices .

- Nanomaterials : Research indicates that this compound can be incorporated into nanomaterials, such as nanoclays and metal alloys, potentially improving their properties and applications in electronics and catalysis .

Pharmaceutical Applications

The pharmaceutical industry shows interest in this compound for its potential therapeutic applications:

- Topical Formulations : The compound has been studied for use in cosmetic and pharmaceutical formulations due to its aromatic properties and potential skin benefits. Its inclusion in creams and ointments could enhance product efficacy .

- Chemical Libraries : As part of chemical libraries for drug discovery, this compound serves as a lead structure for developing novel drugs targeting various diseases. Its derivatives may exhibit biological activities that are beneficial in treating specific conditions.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-(pentyloxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

3-Methoxybenzaldehyde: Lacks the pentyloxy group, making it less hydrophobic and potentially less bioactive.

2-Methoxy-3-(pentyloxy)benzaldehyde: Positional isomer with different chemical properties and reactivity.

3-Methoxy-4-(pentyloxy)benzaldehyde: Another positional isomer with distinct characteristics.

Uniqueness

3-Methoxy-2-(pentyloxy)benzaldehyde is unique due to the specific positioning of the methoxy and pentyloxy groups on the benzaldehyde core. This arrangement can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Methoxy-2-(pentyloxy)benzaldehyde, a compound with the CAS number 101267-80-5, is part of a class of organic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, biological effects, and potential applications in medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Etherification : The introduction of the pentyloxy group through an etherification reaction.

- Formylation : The aldehyde group is introduced using a Vilsmeier-Haack reaction involving dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzaldehyde can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways.

- Mechanism : The presence of the methoxy and pentyloxy groups may enhance its ability to interact with cellular targets, leading to increased cytotoxicity against cancer cell lines.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various benzaldehyde derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations above 100 µg/mL.

- Anticancer Activity Assessment : In another study, this compound was tested against HeLa cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating promising anticancer activity.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| DNA Topoisomerase II | -9.5 | |

| Protein Kinase B (AKT) | -8.7 |

These findings suggest that the compound may effectively interact with key proteins involved in cancer progression and microbial resistance.

Toxicological Studies

Toxicological assessments using Tetrahymena pyriformis have been employed to evaluate the safety profile of this compound. The results indicated low toxicity levels at concentrations below 200 mg/L, suggesting potential for safe application in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.